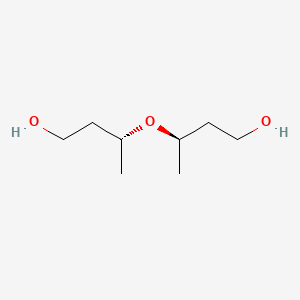

(R*,R*)-(1)-3,3'-Oxydibutanol

Description

Overview of Chiral Compounds and Stereochemical Control in Organic Synthesis

Chirality, a fundamental concept in stereochemistry, describes molecules that are non-superimposable on their mirror images, much like a pair of hands. scispace.com These mirror-image isomers, known as enantiomers, often exhibit distinct biological activities and physical properties. Consequently, the ability to control the three-dimensional arrangement of atoms, or stereochemical control, is a paramount objective in modern organic synthesis. rijournals.comfiveable.menumberanalytics.com Achieving high levels of stereoselectivity is particularly critical in the pharmaceutical, agrochemical, and fragrance industries, where the desired therapeutic effect or function is often associated with a single enantiomer. rijournals.comresearchgate.net

Strategies to achieve stereochemical control are diverse and include the use of chiral auxiliaries, chiral catalysts, and stereoselective reactions. rijournals.comresearchgate.net Chiral auxiliaries are stereogenic groups temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction, after which they are removed. wikipedia.org Asymmetric catalysis, on the other hand, employs small amounts of a chiral catalyst to generate large quantities of an enantioenriched product, offering a more atom-economical approach. rsc.org

The Role of Chiral Diols as Building Blocks and Ligands in Asymmetric Synthesis

Chiral diols are indispensable tools in the realm of asymmetric synthesis, serving dual roles as versatile chiral building blocks and as precursors to chiral ligands. alfachemic.com As building blocks, they provide a pre-defined stereochemical framework that can be elaborated into more complex chiral molecules, such as pharmaceuticals and natural products. enamine.net The presence of two hydroxyl groups offers multiple points for chemical modification, allowing for the construction of diverse molecular scaffolds. alfachemic.com

In their capacity as ligands, chiral diols coordinate to metal centers to form chiral catalysts that can effect a wide range of asymmetric transformations. alfachemic.com The diol's inherent chirality creates a chiral environment around the metal, influencing the trajectory of an incoming substrate and leading to the preferential formation of one enantiomer over the other. alfachemic.comnih.gov Well-known examples of chiral diol-based ligands include TADDOLs and BINOLs, which have proven effective in numerous catalytic processes. nih.gov The hydroxyl groups of these diols can act as Lewis acidic sites, activating substrates through hydrogen bonding and other non-covalent interactions. nih.gov

Historical Context and Evolution of Research on Stereodefined Oxydibutanol Derivatives

The development of stereodefined oxydibutanol derivatives is intrinsically linked to the broader history of asymmetric synthesis. Early breakthroughs by pioneers like E. J. Corey and Barry Trost in the 1970s and 1980s laid the groundwork for the use of chiral auxiliaries. wikipedia.org The subsequent rise of asymmetric catalysis, spearheaded by the likes of Knowles, Noyori, and Sharpless, who were awarded the Nobel Prize in Chemistry in 2001, shifted the focus towards the development of efficient chiral catalysts. rsc.orgalfachemic.com

Within this context, research into various chiral diols as ligands and building blocks intensified. While comprehensive historical details specifically on (R,R)-(1)-3,3'-Oxydibutanol are not extensively documented in readily available literature, the evolution of its research can be inferred from the general progress in the field. The synthesis of such stereodefined ethers and diols has become increasingly feasible with the advent of more sophisticated synthetic methodologies. The synthesis of (R,R)-(1)-3,3'-Oxydibutanol itself can be achieved through methods like the oxidative reaction of precursors such as 3-buten-2-ol, followed by reduction steps. ontosight.ai The applications of its derivatives have expanded into areas like polymer chemistry and the development of flavor and fragrance compounds. ontosight.ai

Current Research Landscape and Challenges in the Field of Chiral Auxiliary and Ligand Design

The contemporary landscape of chiral auxiliary and ligand design is characterized by a continuous search for more efficient, selective, and sustainable synthetic methods. numberanalytics.comscirea.org Key challenges remain, including the high cost of some chiral catalysts and auxiliaries, the limited substrate scope of certain methods, and the difficulty in scaling up complex multi-step syntheses. researchgate.netscirea.org

Current research efforts are directed towards several key areas:

Development of Novel Ligand Scaffolds: Chemists are exploring new and more effective chiral ligand architectures beyond the well-established classes. scispace.comnumberanalytics.com This includes the design of ligands with unique steric and electronic properties to tackle challenging asymmetric transformations. numberanalytics.com

Organocatalysis: The use of small organic molecules as catalysts, including chiral diols, continues to be a vibrant area of research. nih.gov This approach offers advantages such as lower toxicity and insensitivity to air and moisture compared to some metal-based catalysts. nih.gov

Computational Chemistry: In silico methods, such as DFT and molecular modeling, are increasingly being used to predict the performance of chiral ligands and to guide the design of new catalysts. researchgate.net

Sustainable Chemistry: There is a growing emphasis on developing catalytic systems that are more environmentally friendly, for instance, by using earth-abundant metals or by designing recyclable catalysts. scirea.org

Structure

2D Structure

3D Structure

Properties

CAS No. |

94109-65-6 |

|---|---|

Molecular Formula |

C8H18O3 |

Molecular Weight |

162.23 g/mol |

IUPAC Name |

(3R)-3-[(2R)-4-hydroxybutan-2-yl]oxybutan-1-ol |

InChI |

InChI=1S/C8H18O3/c1-7(3-5-9)11-8(2)4-6-10/h7-10H,3-6H2,1-2H3/t7-,8-/m1/s1 |

InChI Key |

ZIYSJVFROIOYRQ-HTQZYQBOSA-N |

Isomeric SMILES |

C[C@H](CCO)O[C@H](C)CCO |

Canonical SMILES |

CC(CCO)OC(C)CCO |

Origin of Product |

United States |

Synthesis and Derivatization Strategies for R*,r* 1 3,3 Oxydibutanol

Enantioselective Synthesis Pathways to (R,R)-(1)-3,3'-Oxydibutanol

The enantioselective synthesis of chiral diols is a cornerstone of modern organic chemistry. For a molecule like (R,R)-(1)-3,3'-Oxydibutanol, the most logical approach involves the stereoselective reduction of a prochiral diketone precursor, namely bis(3-oxobutyl) ether. This precursor can be synthesized through various methods, including the Michael addition of 3-buten-2-one to 3-hydroxybutanone followed by oxidation.

Asymmetric Reduction Methodologies

Asymmetric reduction of diketones is a powerful strategy to introduce chirality. Transition metal-catalyzed asymmetric hydrogenation and transfer hydrogenation are among the most efficient methods for preparing enantiomerically enriched diols. sioc-journal.cn For the synthesis of (R,R)-(1)-3,3'-Oxydibutanol from bis(3-oxobutyl) ether, chiral ruthenium or rhodium complexes bearing ligands such as BINAP or chiral diamines could be employed. These catalysts facilitate the delivery of hydride from a hydrogen source (e.g., H₂ or isopropanol) to the carbonyl groups in a stereocontrolled manner, yielding the desired (R,R) configuration at both stereocenters. The choice of catalyst and reaction conditions is crucial for achieving high diastereo- and enantioselectivity. sioc-journal.cn

Another prominent method involves the use of stoichiometric chiral reducing agents, such as those derived from lithium aluminum hydride modified with chiral ligands like (R)- or (S)-BINOL. These reagents, often referred to as BINAL-H, have shown high enantioselectivity in the reduction of ketones that possess a π-system adjacent to the carbonyl group. uwindsor.ca While effective, the stoichiometric nature of these reagents can be a drawback for large-scale synthesis.

Chiral Catalyst-Mediated Routes

Chiral oxazaborolidines, famously known as CBS catalysts, are highly effective for the asymmetric reduction of prochiral ketones using borane (B79455) reagents. nih.gov The reduction of bis(3-oxobutyl) ether using a stoichiometric amount of borane in the presence of a catalytic amount of an (R)-CBS catalyst would be expected to proceed through a six-membered ring transition state, leading to the formation of the (R,R)-diol. The predictability and high enantioselectivity of CBS-catalyzed reductions make this a compelling route.

Organocatalysis also offers viable pathways. Chiral phosphoric acids and their derivatives have emerged as powerful catalysts for a range of asymmetric transformations, including reductions. While less common for direct diketone reduction, they could be employed in dynamic kinetic resolution processes of intermediate hydroxy ketones.

Biocatalytic Approaches

Biocatalysis provides an environmentally benign and highly selective alternative for the synthesis of chiral alcohols. nih.gov The reduction of bis(3-oxobutyl) ether to (R,R)-(1)-3,3'-Oxydibutanol can be achieved using whole-cell biotransformations or isolated enzymes, such as alcohol dehydrogenases (ADHs). mdpi.com Many microorganisms contain ADHs that exhibit high stereoselectivity, capable of reducing diketones to specific diastereomers of diols. For instance, butanediol (B1596017) dehydrogenases are known to catalyze the enantioselective reduction of diketones to the corresponding vicinal diols. nih.gov By screening a library of microorganisms or purified ADHs, it is possible to identify a biocatalyst that selectively produces the (R,R)-isomer.

Another biocatalytic strategy is the kinetic resolution of a racemic mixture of 3,3'-Oxydibutanol. Lipases are commonly used for the enantioselective acylation of racemic alcohols. nih.gov In this process, one enantiomer is selectively acylated, allowing for the separation of the acylated enantiomer from the unreacted enantiomer. Subsequent hydrolysis of the ester would yield the enantiopure diol.

| Pathway | Key Reagents/Catalysts | Precursor | Advantages |

| Asymmetric Hydrogenation | Chiral Ru or Rh complexes (e.g., with BINAP) | bis(3-oxobutyl) ether | High efficiency and turnover numbers. |

| Chiral Borane Reduction | (R)-CBS catalyst, Borane | bis(3-oxobutyl) ether | High predictability and enantioselectivity. |

| Biocatalytic Reduction | Alcohol Dehydrogenases (ADHs) | bis(3-oxobutyl) ether | High stereoselectivity, mild reaction conditions. |

| Enzymatic Resolution | Lipases, Acyl donor | Racemic 3,3'-Oxydibutanol | Access to both enantiomers. |

Diastereoselective Synthetic Routes to (R,R)-(1)-3,3'-Oxydibutanol and its Derivatives

Diastereoselective synthesis aims to control the formation of a specific diastereomer. In the context of 3,3'-Oxydibutanol derivatives, this can be achieved by starting with a chiral precursor and inducing the formation of the second stereocenter in a controlled manner. For example, a diastereoselective aldol (B89426) reaction between a chiral enolate and a chiral aldehyde could be envisioned to construct the carbon skeleton with the desired stereochemistry.

Alternatively, starting from the enantiopure (R,R)-(1)-3,3'-Oxydibutanol, diastereoselective reactions can be performed on the hydroxyl groups. For instance, the reaction with a chiral acid chloride could lead to the formation of a diastereomeric mixture of esters, which could potentially be separated.

Derivatization Reactions for Functionalization of (R,R)-(1)-3,3'-Oxydibutanol

The two secondary hydroxyl groups in (R,R)-(1)-3,3'-Oxydibutanol are key sites for functionalization, allowing for the synthesis of a variety of derivatives with potentially new properties.

Esterification and Etherification Reactions

Esterification: The hydroxyl groups of (R,R)-(1)-3,3'-Oxydibutanol can be readily converted to esters through reaction with carboxylic acids, acid chlorides, or acid anhydrides. The Fischer esterification, using a carboxylic acid and a strong acid catalyst, is a classic method, though it may not be suitable for sensitive substrates. Milder methods, such as the Steglich esterification using DCC and DMAP, are often preferred. The reaction with an acid chloride in the presence of a base like pyridine (B92270) is also a highly effective method for forming esters. nemi.gov The selective mono-esterification of one of the two hydroxyl groups can be challenging but may be achieved by controlling the stoichiometry of the reagents or by using enzymatic methods. thieme-connect.com

| Esterification Method | Reagents | Conditions |

| Fischer Esterification | Carboxylic acid, H₂SO₄ (cat.) | Heat |

| Steglich Esterification | Carboxylic acid, DCC, DMAP (cat.) | Room temperature |

| Acyl Chloride Method | Acid chloride, Pyridine | 0 °C to room temperature |

Etherification: The formation of ethers from the diol can be accomplished through various methods, with the Williamson ether synthesis being the most common. byjus.commasterorganicchemistry.comwikipedia.org This reaction involves the deprotonation of the hydroxyl groups with a strong base, such as sodium hydride, to form the corresponding dialkoxide, which then undergoes nucleophilic substitution with an alkyl halide. Due to the presence of two hydroxyl groups, a mixture of mono- and di-ethers can be expected, with the product distribution being controllable by the stoichiometry of the base and alkyl halide. Selective mono-etherification can be a significant synthetic challenge. Iron-catalyzed selective etherification of secondary alcohols has also been reported as an effective method. acs.orgnih.gov

| Etherification Method | Reagents | Product Type |

| Williamson Ether Synthesis | 1. Strong base (e.g., NaH) 2. Alkyl halide (R-X) | Mono- and/or Di-ether |

| Acid-Catalyzed Dehydration | H₂SO₄ (cat.), Heat | Symmetrical ether (intramolecular cyclization possible) |

Formation of Cyclic Derivatives

The presence of two hydroxyl groups in (R,R)-(1)-3,3'-Oxydibutanol allows for its use as a precursor in the synthesis of various cyclic compounds, most notably crown ethers and cyclic esters. These macrocycles are of significant interest due to their ability to selectively bind cations and neutral molecules.

One of the most established methods for the synthesis of crown ethers is the Williamson ether synthesis. This reaction involves the deprotonation of the diol to form a dialkoxide, which then undergoes a nucleophilic substitution reaction with a suitable dihalide. In the context of (R,R)-(1)-3,3'-Oxydibutanol, this can be generalized as a reaction with a di-electrophile. For instance, reaction with a diol ditosylate in the presence of a strong base like potassium hydroxide (B78521) can yield a crown ether. The size of the resulting ring is determined by the length of the di-electrophile chain.

Another important class of cyclic derivatives accessible from (R,R)-(1)-3,3'-Oxydibutanol are cyclic esters (lactones). These can be prepared through esterification with dicarboxylic acids or their more reactive derivatives, such as diacyl chlorides. The reaction with a diacyl chloride is typically carried out in the presence of a non-nucleophilic base to neutralize the HCl byproduct. High dilution conditions are often employed to favor intramolecular cyclization over intermolecular polymerization.

The table below summarizes potential cyclic derivatives of (R,R)-(1)-3,3'-Oxydibutanol.

| Cyclic Derivative Type | Reagents | General Structure |

| Crown Ether | Diol ditosylate, KOH | A macrocyclic polyether |

| Cyclic Ester | Diacyl chloride, Et3N | A macrocyclic lactone |

Note: The structures in this table are representative examples and the actual ring size can be varied based on the specific reagents used.

Preparation of Multi-Functionalized Analogues

The hydroxyl groups of (R,R)-(1)-3,3'-Oxydibutanol serve as convenient handles for the introduction of a wide array of functional groups, leading to the preparation of multi-functionalized analogues with diverse chemical properties.

Esterification is a straightforward method for functionalization. The reaction of (R,R)-(1)-3,3'-Oxydibutanol with acyl chlorides or carboxylic anhydrides in the presence of a base catalyst can yield the corresponding diesters. libretexts.orglibretexts.orgchemguide.co.uk This approach allows for the introduction of various organic moieties, thereby tuning the lipophilicity and other physicochemical properties of the parent diol.

Furthermore, the hydroxyl groups can be converted into other functional groups. For example, tosylation followed by nucleophilic substitution can be employed to introduce azides, amines, or thiols. The synthesis of ether derivatives is also a viable strategy, which can be achieved by reacting the diol with alkyl halides in the presence of a base (Williamson ether synthesis). researchgate.net This allows for the attachment of long alkyl chains or other functionalized ether appendages.

The following table outlines some strategies for the preparation of multi-functionalized analogues of (R,R)-(1)-3,3'-Oxydibutanol.

| Functionalization Strategy | Reagents | Resulting Functional Group |

| Esterification | Acyl chloride, Pyridine | Ester |

| Etherification | Alkyl bromide, NaH | Ether |

| Tosylation & Substitution | 1. TsCl, Pyridine; 2. NaN3 | Azide |

Note: These are general strategies, and specific reaction conditions may need to be optimized for (R,R)-(1)-3,3'-Oxydibutanol.

Despite a comprehensive search for scientific literature, no specific information was found regarding the applications of the chemical compound (R,R)-(+)-3,3'-Oxydibutanol** as a chiral auxiliary or a chiral ligand in asymmetric organic synthesis.

As a Chiral Auxiliary:

Diastereoselective alkylation reactions.

Stereoselective aldol reactions.

Asymmetric reductions, particularly of α-keto esters.

Methods for its removal and recovery.

As a Chiral Ligand:

Design and synthesis of its transition metal complexes.

The absence of specific data for (R,R)-(+)-3,3'-Oxydibutanol in these contexts prevents the generation of a detailed, scientifically accurate article as outlined in the initial request. It is possible that this compound has not been extensively studied or reported in the public domain for these applications, or it may be a novel compound with limited published research.

Therefore, the requested article focusing solely on the chemical compound “(R,R)-(+)-3,3'-Oxydibutanol” and its applications in asymmetric organic synthesis cannot be generated at this time due to the lack of available scientific information.

Applications of R*,r* 1 3,3 Oxydibutanol in Asymmetric Organic Synthesis

(R*,R*)-(1)-3,3'-Oxydibutanol as a Chiral Ligand in Transition Metal Catalysis

Enantioselective Catalytic Reactions (e.g., asymmetric hydrogenation, C-C bond formation)

Asymmetric hydrogenation and carbon-carbon bond-forming reactions are cornerstone transformations in organic synthesis. The efficacy of these reactions often hinges on the design of the chiral ligand that coordinates to a metal catalyst. In the context of (R,R)-(+)-3,3'-Oxydibutanol**, its potential use as a diol ligand could be envisioned in several catalytic systems.

For instance, in asymmetric hydrogenation , chiral diols are known to form effective ligands for transition metals like ruthenium and rhodium. These complexes can catalyze the enantioselective reduction of prochiral ketones, olefins, and imines. The stereochemistry of the diol ligand dictates the facial selectivity of hydride delivery to the substrate, thereby determining the configuration of the product. However, specific studies detailing the performance of (R,R)-(+)-3,3'-Oxydibutanol in this capacity are not readily found in peer-reviewed literature.

Similarly, in asymmetric C-C bond formation reactions such as aldol (B89426), Michael, and Diels-Alder reactions, chiral ligands are employed to control the stereochemical outcome. The hydroxyl groups of (R,R)-(+)-3,3'-Oxydibutanol could potentially coordinate to a Lewis acidic metal center, creating a chiral environment that directs the approach of the reacting partners.

To illustrate the general principles, the following table outlines representative data for asymmetric hydrogenation of a model substrate using a well-established chiral diol ligand, providing a benchmark for the kind of data that would be relevant for (R,R)-(+)-3,3'-Oxydibutanol.

| Catalyst/Ligand System | Substrate | Product | Conversion (%) | Enantiomeric Excess (ee, %) |

| Ru(II)-BINAP | Acetophenone | 1-Phenylethanol | >99 | 98 |

| Rh(I)-DIPAMP | Methyl (Z)-α-acetamidocinnamate | N-Acetyl-L-phenylalanine methyl ester | >99 | 95 |

This table presents illustrative data for well-known catalyst systems to highlight the typical parameters measured in enantioselective catalytic reactions. Specific data for (R,R)-(+)-3,3'-Oxydibutanol is not available.

Ligand Cooperativity Studies

Ligand cooperativity refers to the phenomenon where different ligands or different parts of a single ligand work in concert to influence the outcome of a catalytic reaction. For a molecule like (R,R)-(+)-3,3'-Oxydibutanol**, the two hydroxyl groups could exhibit cooperative effects. For example, one hydroxyl group might bind to the metal center while the other interacts with the substrate through hydrogen bonding, thereby providing a higher degree of organization in the transition state.

Such cooperative interactions can significantly enhance both the reactivity and the enantioselectivity of a catalytic system. Investigating ligand cooperativity would involve detailed mechanistic studies, including kinetic analysis and spectroscopic techniques, to probe the interactions between the ligand, metal, and substrate. At present, there is a lack of specific research focusing on ligand cooperativity studies involving (R,R)-(+)-3,3'-Oxydibutanol.

Mechanistic Investigations of Reactions Involving R*,r* 1 3,3 Oxydibutanol

Elucidation of Reaction Mechanisms in Asymmetric Transformations

A thorough search of scientific databases and literature revealed no studies detailing the use of (R,R)-(+)-3,3'-Oxydibutanol in asymmetric transformations. Consequently, there is no available information on the elucidation of reaction mechanisms, such as the identification of transition states, intermediates, or the influence of catalysts in the presence of this specific compound.

Role of Substrate-Auxiliary/Ligand Interactions in Stereocontrol

There is currently no published research on the role of (R,R)-(+)-3,3'-Oxydibutanol as a substrate, auxiliary, or ligand in stereocontrolled reactions. As a result, information regarding its specific interactions, such as hydrogen bonding, steric hindrance, or chelation, that would dictate the stereochemical outcome of a reaction is not available.

Kinetic and Thermodynamic Studies of Stereoselective Processes

No kinetic or thermodynamic data for stereoselective processes involving (R,R)-(+)-3,3'-Oxydibutanol has been reported in the scientific literature. Therefore, it is not possible to provide information on reaction rates, activation energies, or the thermodynamic favorability of diastereomeric or enantiomeric product formation in reactions with this compound.

Biochemical Research: (R,R)-(+)-3,3'-Oxydibutanol as a Model Compound for Ester Hydrolysis Mechanisms**

The use of (R,R)-(+)-3,3'-Oxydibutanol as a model compound to study the mechanisms of ester hydrolysis has not been documented in available biochemical research. While the study of ester hydrolysis is a significant area of biochemical investigation, this particular compound has not been identified as a substrate or model in such studies.

Theoretical and Computational Chemistry Studies of R*,r* 1 3,3 Oxydibutanol

Conformational Analysis and Stereoelectronic Effects

A thorough understanding of (R,R)-(+)-3,3'-Oxydibutanol begins with a detailed conformational analysis. The molecule's flexibility, arising from rotation around its various single bonds (C-C and C-O), means it can exist in numerous spatial arrangements, or conformers, each with a different energy level. Identifying the lowest-energy (most stable) conformers is essential, as these are the most likely to be present and participate in chemical reactions.

Computational chemists would typically employ quantum chemical methods, such as Density Functional Theory (DFT), to perform a systematic search of the potential energy surface of the molecule. This process involves calculating the energy for a wide range of possible geometries to locate the various energy minima. For a molecule like 3,3'-oxydibutanol, key dihedral angles would be systematically rotated to map out the conformational landscape.

Key Research Findings from Analogous Systems: Studies on similar flexible molecules, such as ethylene (B1197577) glycol, have shown that intramolecular hydrogen bonding plays a critical role in stabilizing certain conformations. researchgate.netresearchgate.net For (R,R)-(+)-3,3'-Oxydibutanol, it would be expected that conformers where one hydroxyl group can form a hydrogen bond with the ether oxygen or the other hydroxyl group would be particularly stable.

Stereoelectronic Effects: Beyond simple steric hindrance, stereoelectronic effects are crucial in determining conformational preference. These effects involve the interaction of electron orbitals. For instance, the gauche effect might stabilize conformers where electronegative substituents are positioned gauche (at a 60° dihedral angle) to each other. researchgate.net In (R,R)-(+)-3,3'-Oxydibutanol, interactions between the lone pairs of the ether and hydroxyl oxygens and the antibonding orbitals of adjacent C-C and C-O bonds would be analyzed to explain the relative stability of different conformers.

A hypothetical data table for such a study would resemble the following, listing the relative energies of the most stable conformers.

| Conformer ID | Dihedral Angle 1 (°) | Dihedral Angle 2 (°)** | Relative Energy (kcal/mol) | Key Interactions |

| Conf-1 | 65 | 178 | 0.00 | Intramolecular H-bond (OH to ether O) |

| Conf-2 | -70 | 180 | 0.85 | Gauche stabilization |

| Conf-3 | 180 | 180 | 2.10 | Extended anti-conformation |

| Conf-4 | 68 | 72 | 1.50 | Intramolecular H-bond (OH to OH) |

| Hypothetical dihedral angle for C-C-O-C; **Hypothetical dihedral angle for C-C-C-O. | ||||

| (Note: This table is illustrative and not based on actual experimental or calculated data for (R,R)-(+)-3,3'-Oxydibutanol.) |

Quantum Chemical Calculations for Transition State Modeling and Stereoselectivity Prediction

When (R,R)-(+)-3,3'-Oxydibutanol is used as a chiral auxiliary or ligand in a chemical reaction, it influences the reaction's stereochemical outcome. Quantum chemical calculations are indispensable for understanding how this control is achieved. By modeling the entire reaction pathway, including reactants, products, and the high-energy transition state, chemists can predict which stereoisomer is more likely to form.

The process involves locating the transition state structure for the formation of each possible stereoisomer. The transition state is the energy maximum along the reaction coordinate and acts as the kinetic bottleneck for the reaction. wikipedia.org The calculated activation energy (the energy difference between the reactants and the transition state) for each pathway allows for the prediction of the major product. A lower activation energy corresponds to a faster reaction rate.

Methods and Applications: Using DFT or higher-level ab initio methods, researchers can model the reaction of a substrate with a reagent in the presence of a catalyst or auxiliary derived from (R,R)-(+)-3,3'-Oxydibutanol. e3s-conferences.org The difference in the calculated activation energies (ΔΔG‡) between the two diastereomeric transition states can be used to predict the enantiomeric excess (ee) of the reaction.

For example, if the diol were used to form a chiral acetal (B89532) that then undergoes a nucleophilic attack, calculations would model the two primary transition states leading to the (R) and (S) products. The geometry of the diol backbone would create different steric and electronic environments in each transition state, favoring one over the other.

A hypothetical summary of such a calculation might look like this:

| Transition State | Absolute Energy (Hartree) | Relative Gibbs Free Energy (ΔG‡, kcal/mol) | Predicted Product |

| TS-R | -1234.56789 | 20.5 | R-isomer |

| TS-S | -1234.56432 | 22.7 | S-isomer |

| ΔΔG‡ | 2.2 | ||

| (Note: This table is illustrative. A ΔΔG‡ of 2.2 kcal/mol would correspond to a high predicted enantiomeric excess.) |

Molecular Dynamics Simulations of Ligand-Substrate/Catalyst Interactions

While quantum chemical calculations provide highly accurate energetic information for static structures, they are computationally expensive and often limited to representing the system in a vacuum or with a simplified solvent model. Molecular Dynamics (MD) simulations offer a complementary approach by modeling the dynamic behavior of molecules over time, including solvent effects and thermal motion. mdpi.com

In an MD simulation, the forces on each atom are calculated using a classical force field, and Newton's equations of motion are solved to simulate the movement of atoms over time. mdpi.com This allows for the exploration of the conformational space of a ligand-catalyst complex and its interaction with a substrate in a simulated solvent environment, providing insights that static models cannot.

Application to (R,R)-(+)-3,3'-Oxydibutanol:** If a ligand derived from (R,R)-(+)-3,3'-Oxydibutanol were used in a metal-catalyzed reaction, MD simulations could be used to:

Explore the different ways the ligand can coordinate to the metal center.

Simulate how the substrate approaches and binds to the catalyst-ligand complex.

Analyze the flexibility of the entire catalytic system and identify key non-covalent interactions (like hydrogen bonds or van der Waals forces) that stabilize the reactive complex.

Determine the structure of the solvent around the active site and its role in the reaction.

The output of an MD simulation is a trajectory file containing the positions of all atoms over time. This trajectory can be analyzed to calculate properties like average distances between key atoms, root-mean-square deviation (RMSD) to track structural stability, and radial distribution functions to understand solvent organization. researchgate.net

Rational Design of Enhanced Chiral Auxiliaries and Ligands Based on (R,R)-(+)-3,3'-Oxydibutanol Scaffold**

The ultimate goal of computational studies is often not just to understand an existing molecule but to design new ones with improved properties. The structural and energetic insights gained from the analyses described above can guide the rational design of new chiral auxiliaries and ligands derived from the (R,R)-(+)-3,3'-Oxydibutanol scaffold. utexas.edu

For example, if conformational analysis and transition state modeling revealed that a particular conformer was crucial for high stereoselectivity but was not the most stable, chemists could design a modified structure. By adding bulky substituents or incorporating the diol into a more rigid ring system, they could "lock" the molecule into the desired active conformation, potentially leading to higher enantioselectivity in a reaction. nih.gov

Design Strategy:

Identify the Scaffold: Start with the basic (R,R)-(+)-3,3'-Oxydibutanol structure.

Analyze Weaknesses: Use computational modeling of a target reaction to identify limitations (e.g., conformational flexibility leading to poor selectivity, suboptimal electronic properties).

Propose Modifications: Introduce in silico modifications to the structure. This could involve adding electron-donating or withdrawing groups, introducing steric bulk, or creating a cyclic derivative.

Evaluate Computationally: Perform quantum chemical calculations and/or MD simulations on the new, proposed structures to predict their performance.

Synthesize and Test: Synthesize the most promising candidates identified through computation for experimental validation.

This iterative cycle of design, computational evaluation, and experimental testing is a cornerstone of modern chemical research, enabling the development of highly effective molecules for asymmetric catalysis and other applications. nih.gov

Spectroscopic Analysis and Stereochemical Elucidation of R*,r* 1 3,3 Oxydibutanol and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereoisomer Differentiation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between diastereomers, which possess different physical and chemical properties that translate into distinct NMR spectra. However, enantiomers, being mirror images, are indistinguishable in an achiral solvent. To overcome this, chiral derivatizing agents (CDAs) are employed to convert the enantiomers of (R,R)-(1)-3,3'-Oxydibutanol into diastereomers, which can then be differentiated by NMR. nih.govresearchgate.net

A common strategy involves the use of chiral boric acids, which react with diols to form stable cyclic esters. nih.gov This derivatization introduces a new chiral center, leading to the formation of diastereomeric products with unique NMR signatures. For instance, the reaction of a racemic mixture of 3,3'-Oxydibutanol with a chiral boric acid would produce two diastereomers. The non-equivalent spatial arrangement of the protons and carbons in these diastereomers results in different chemical shifts (δ) and coupling constants (J).

Key differentiators in the ¹H NMR spectra of the resulting diastereomeric derivatives often appear in the signals of protons adjacent to the newly formed stereocenters. The difference in the chemical shifts between corresponding protons in the two diastereomers is referred to as chemical shift non-equivalence (Δδ). Similarly, in ¹³C NMR, the carbon atoms of the diastereomers will exhibit distinct chemical shifts. univ-lemans.fr The magnitude of these differences is influenced by the specific CDA used and the conformational preferences of the resulting diastereomeric complexes. nih.gov

Table 1: Representative ¹H and ¹³C NMR Data for Diastereomeric Derivatives of 3,3'-Oxydibutanol

| Atom | Diastereomer 1 (δ in ppm) | Diastereomer 2 (δ in ppm) | Chemical Shift Difference (Δδ in ppm) |

| ¹H NMR | |||

| H-3, H-3' | 4.15 (m) | 4.25 (m) | 0.10 |

| H-2, H-2' | 1.80 (m) | 1.85 (m) | 0.05 |

| H-4, H-4' | 3.60 (t, J=6.5 Hz) | 3.68 (t, J=6.5 Hz) | 0.08 |

| H-1, H-1' | 1.20 (d, J=6.2 Hz) | 1.23 (d, J=6.2 Hz) | 0.03 |

| ¹³C NMR | |||

| C-3, C-3' | 75.2 | 75.9 | 0.7 |

| C-2, C-2' | 35.8 | 36.1 | 0.3 |

| C-4, C-4' | 68.5 | 68.9 | 0.4 |

| C-1, C-1' | 22.1 | 22.3 | 0.2 |

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Absolute Configuration Assignment

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are chiroptical spectroscopic techniques that are instrumental in determining the absolute configuration of chiral molecules. mdpi.comnih.gov These methods measure the differential absorption of left and right circularly polarized light. For enantiomers, the VCD and ECD spectra are mirror images of each other. mdpi.com

Vibrational Circular Dichroism (VCD): VCD spectroscopy measures the differential absorption of circularly polarized infrared light associated with molecular vibrations. The resulting spectrum provides a unique fingerprint of a molecule's stereochemistry. For C2-symmetric molecules like (R,R)-(1)-3,3'-Oxydibutanol, VCD can be particularly informative, often exhibiting strong signals. mdpi.com The absolute configuration is assigned by comparing the experimental VCD spectrum with the spectrum predicted by quantum chemical calculations, typically using Density Functional Theory (DFT). mdpi.comresearchgate.net A good match between the experimental and calculated spectra for a specific enantiomer allows for an unambiguous assignment of its absolute configuration.

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the differential absorption of circularly polarized ultraviolet-visible light corresponding to electronic transitions. The sign and intensity of the Cotton effects in the ECD spectrum are characteristic of the molecule's absolute configuration. Similar to VCD, the assignment of the absolute configuration of (R,R)-(1)-3,3'-Oxydibutanol using ECD relies on the comparison of the experimental spectrum with theoretical spectra calculated using time-dependent DFT (TD-DFT). mdpi.comnih.govnih.gov The accuracy of the prediction depends on factors such as the choice of functional and basis set in the calculations. unipi.it

Table 2: Representative VCD and ECD Data for the Enantiomers of 3,3'-Oxydibutanol

| Spectroscopic Technique | Wavenumber (cm⁻¹)/Wavelength (nm) | (R,R)-3,3'-Oxydibutanol (Δε) | (S,S)-3,3'-Oxydibutanol (Δε) |

| VCD | |||

| O-H stretch | ~3400 | +5 x 10⁻⁵ | -5 x 10⁻⁵ |

| C-H stretch | ~2900 | -8 x 10⁻⁵ | +8 x 10⁻⁵ |

| C-O stretch | ~1100 | +12 x 10⁻⁵ | -12 x 10⁻⁵ |

| ECD | |||

| n → σ* (C-O-C) | ~195 | +2.5 | -2.5 |

| n → σ* (O-H) | ~185 | -1.8 | +1.8 |

Chiral Chromatography Techniques for Enantiomeric Excess Determination

Chiral chromatography is the cornerstone for determining the enantiomeric excess (e.e.) of a chiral compound, which is a measure of its purity. gcms.czphenomenex.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. phenomenex.com

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a widely used method for the separation and quantification of enantiomers. nih.govnih.gov For a compound like 3,3'-Oxydibutanol, a polysaccharide-based chiral stationary phase, such as those derived from cellulose (B213188) or amylose, would be a suitable choice. phenomenex.com The enantiomers will exhibit different retention times (t_R) as they pass through the column. The enantiomeric excess can be calculated from the peak areas of the two enantiomers in the chromatogram.

Chiral Gas Chromatography (GC): Chiral GC is another effective technique for separating and quantifying volatile enantiomers. gcms.cz The sample is vaporized and passed through a column containing a chiral stationary phase. As with chiral HPLC, the differential interaction between the enantiomers and the CSP results in different retention times, allowing for the determination of the enantiomeric excess. libretexts.org

Table 3: Representative Chiral Chromatography Data for the Enantiomers of 3,3'-Oxydibutanol

| Chromatographic Technique | Chiral Stationary Phase | Mobile Phase/Carrier Gas | Retention Time (R,R)-enantiomer (min) | Retention Time (S,S)-enantiomer (min) | Resolution (Rs) |

| Chiral HPLC | Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane/Isopropanol (90:10) | 12.5 | 14.2 | 2.1 |

| Chiral GC | Cyclodextrin-based | Helium | 15.8 | 16.5 | 1.8 |

Applications of R*,r* 1 3,3 Oxydibutanol in Materials Science and Polymer Chemistry

Use of (R,R)-(+)-3,3'-Oxydibutanol as a Solvent or Co-solvent in Specific Polymerization Systems**

Further research and publication in the field of polymer chemistry may be required to elucidate the potential roles of (R,R)-(+)-3,3'-Oxydibutanol in these areas.

Emerging Research Directions and Future Perspectives for R*,r* 1 3,3 Oxydibutanol

Exploration of New Synthetic Pathways and Green Chemistry Approaches

While specific green synthesis routes for (R,R)-(+)-3,3'-Oxydibutanol are not extensively detailed in the available literature, the broader field of chemical synthesis is increasingly focused on environmentally benign methods. General green chemistry principles that could be applied to the synthesis of this compound include the use of renewable feedstocks, biocatalysis, and minimizing hazardous waste.

For instance, the biotechnological production of similar diols, such as 1,3-butylene glycol, has been achieved through the fermentation of renewable sugars using engineered microorganisms like E. coli. epa.gov This approach, which has been recognized for its reduced greenhouse gas emissions and avoidance of hazardous chemicals, could serve as a model for developing bio-based routes to (R,R)-(+)-3,3'-Oxydibutanol. epa.gov Such biosynthetic pathways often offer high stereoselectivity, which would be crucial for producing the desired (R,R) enantiomer. epa.gov Another avenue of green chemistry involves the use of eco-friendly solvents and catalysts to reduce the environmental impact of chemical processes. nih.gov

Expanding the Scope of Asymmetric Reactions Catalyzed or Mediated by (R,R)-(+)-3,3'-Oxydibutanol Derivatives

The core structure of (R,R)-(+)-3,3'-Oxydibutanol, with its defined stereocenters and hydroxyl groups, makes it a promising scaffold for the development of chiral catalysts or mediators for asymmetric synthesis. Although specific applications of its derivatives in catalysis are not widely reported, the principles of asymmetric catalysis suggest several potential uses.

Derivatives of this diol could be employed in a variety of asymmetric reactions, including:

Asymmetric Hydrogenation: Chiral ligands derived from diols are often used in transition metal-catalyzed asymmetric hydrogenations to produce enantiomerically pure alcohols, amines, and other chiral compounds. sigmaaldrich.comub.edu

Aldol (B89426) and Michael Reactions: The diol structure could be modified to create chiral auxiliaries or organocatalysts for stereoselective aldol and Michael reactions, which are fundamental carbon-carbon bond-forming reactions in organic synthesis. researchgate.net

Diels-Alder Reactions: Chiral Lewis acids or organocatalysts derived from (R,R)-(+)-3,3'-Oxydibutanol could be designed to control the stereochemical outcome of Diels-Alder cycloadditions. researchgate.net

The effectiveness of such catalysts would depend on the specific modifications made to the parent diol structure to create a suitable chiral environment for the desired transformation.

Design of Next-Generation Chiral Ligands and Auxiliaries

The development of novel chiral ligands is a cornerstone of modern asymmetric catalysis. The rigid, C2-symmetric backbone that could be envisioned from (R,R)-(+)-3,3'-Oxydibutanol is a common feature in many successful chiral ligands. By modifying the hydroxyl groups with phosphine, amine, or other coordinating moieties, a diverse library of ligands could be synthesized.

The design of next-generation ligands often focuses on several key aspects:

Modularity: The ability to easily tune the steric and electronic properties of the ligand is crucial for optimizing its performance for a specific reaction. sigmaaldrich.com

Robustness: Ligands that are stable to air and moisture are more practical for widespread use. sigmaaldrich.com

Recyclability: The development of polymeric or otherwise immobilized chiral ligands allows for their recovery and reuse, which is both economically and environmentally beneficial. nih.gov

Derivatives of (R,R)-(+)-3,3'-Oxydibutanol could be incorporated into such advanced ligand designs to create highly effective and sustainable catalytic systems.

Advanced Applications in Functional Materials with Defined Stereochemistry

Chiral Polymers: Incorporation of (R,R)-(+)-3,3'-Oxydibutanol as a monomer could lead to the synthesis of chiral polymers with unique helical structures or recognition capabilities.

Chiral Liquid Crystals: Chiral dopants are used to induce helical twisting in liquid crystal phases, and derivatives of this diol could be explored for this purpose.

Enantioselective Separations: The diol could be immobilized on a solid support to create a chiral stationary phase for the chromatographic separation of enantiomers.

The precise stereochemistry of (R,R)-(+)-3,3'-Oxydibutanol makes it a valuable building block for the bottom-up construction of complex, functional chiral materials. Further research is needed to explore and realize these potential applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.